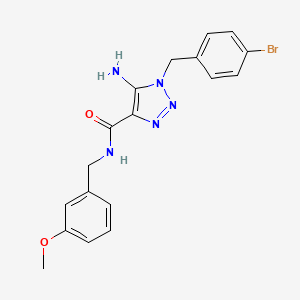![molecular formula C14H13N3O3 B2441743 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide CAS No. 2415511-79-2](/img/structure/B2441743.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide (referred to as NFMF) is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NFMF is a furan-based compound that has been synthesized using specific methods, and its mechanism of action and biochemical effects have been studied in detail.
Mécanisme D'action
The mechanism of action of NFMF is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. NFMF has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes, including cell proliferation and inflammation. NFMF has also been shown to modulate the activity of specific receptors, such as the cannabinoid receptor 2, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
NFMF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects. NFMF has been shown to inhibit the production of specific pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. NFMF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, NFMF has been shown to modulate immune function by regulating the production of specific immune cells and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
NFMF has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. NFMF can be synthesized using specific methods and can be purified using various methods, including column chromatography and recrystallization. However, NFMF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using specific solvents and optimizing the concentration of NFMF in experiments.
Orientations Futures
There are several future directions for the study of NFMF, including the optimization of its synthesis and purification methods, the identification of its specific targets and signaling pathways, and the development of novel applications for NFMF in various fields. NFMF can be modified to improve its solubility and reduce its toxicity, which can enhance its potential applications in drug discovery and material science. In addition, the study of NFMF can provide insights into the mechanisms of specific cellular processes and diseases, which can lead to the development of novel therapeutic interventions.
Méthodes De Synthèse
NFMF has been synthesized using a multistep process involving the reaction of 2-methylpyrazole, furfural, and furan-3-carboxylic acid. The reaction involves the use of specific reagents and conditions to facilitate the formation of the desired compound. The purity and yield of the synthesized NFMF can be optimized by varying the reaction conditions and purification methods.
Applications De Recherche Scientifique
NFMF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, NFMF has shown promising results as a potential drug candidate for the treatment of cancer and inflammatory diseases. In material science, NFMF has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, NFMF has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17-12(4-6-16-17)13-3-2-11(20-13)8-15-14(18)10-5-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPAHSHQRNNVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
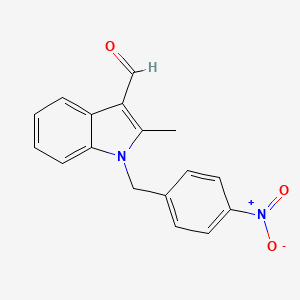
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)
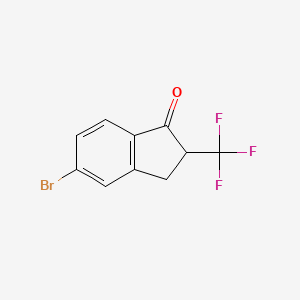
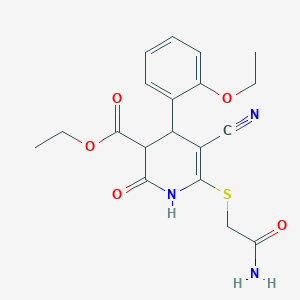
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)
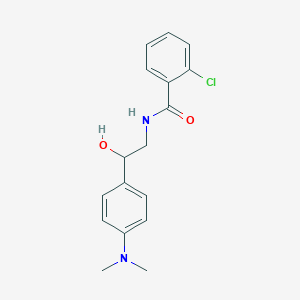
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2441675.png)
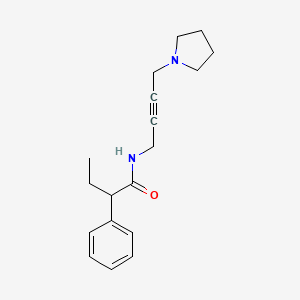
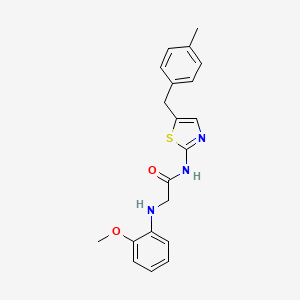
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)
![6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2441682.png)
